2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a quinoline core substituted with a benzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-18-8-6-7-17(13-18)26-24(28)16-27-15-23(34(30,31)20-9-4-3-5-10-20)25(29)21-14-19(33-2)11-12-22(21)27/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQLKOTOHDFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs identified in the evidence:
*Molecular weight calculated based on formula derived from the compound’s IUPAC name.
Structural and Functional Insights
- Substituent Effects on Bioactivity: Methoxy vs. Aryl Acetamide Variations: The 3-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the 4-chlorophenyl () or 4-fluorophenyl () groups, which prioritize steric and electronic effects .
Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s higher molecular weight (503.5 g/mol) compared to (478.9 g/mol) may reduce solubility, necessitating formulation adjustments .
- Metabolic Stability : Fluorine in ’s 4-fluorophenyl group could slow oxidative metabolism, extending half-life relative to the target compound’s 3-methoxyphenyl group .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide , also known by its PubChem CID 2136353, is a synthetic derivative of quinoline that exhibits significant biological activity. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.
Molecular Formula
- C : 25
- H : 22
- N : 2
- O : 6
- S : 1
Molecular Weight
- 478.5 g/mol
Structure
The compound features a quinoline nucleus with a sulfonamide group and methoxyphenyl acetamide moiety, contributing to its diverse biological activity.
Anticancer Properties
Research indicates that this compound may possess anticancer properties , particularly through its ability to interfere with cellular signaling pathways. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines, including leukemia and solid tumors.
Case Study: Antitumor Activity
A study screened the compound against a panel of approximately sixty cancer cell lines representing different types of cancer. The results showed:
- Leukemia cell lines exhibited the highest sensitivity.
- Moderate activity was observed in certain solid tumor lines.
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung | Low |
| Colon | Low |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent . Its structural features allow it to interact with bacterial enzymes, leading to inhibition of bacterial growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Antibacterial |
| Quinolone | Contains quinoline structure | Antimicrobial, anti-inflammatory |
| Benzodioxole | Contains benzodioxole moiety | Potential anticancer |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of microbial cell wall synthesis.
- Modulation of inflammatory pathways.
In Vitro Studies
In vitro evaluations have demonstrated that the compound can induce apoptosis in cancer cells and exhibit low cytotoxicity towards normal cells, making it a promising candidate for further development.
Molecular Docking Studies
Molecular docking studies suggest favorable binding interactions between the compound and target proteins associated with cancer progression and microbial resistance. These studies help elucidate the structure-activity relationship (SAR) and optimize the compound for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
